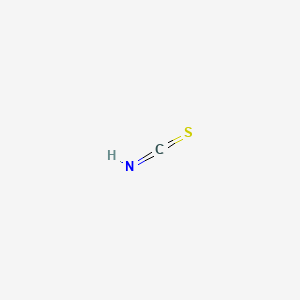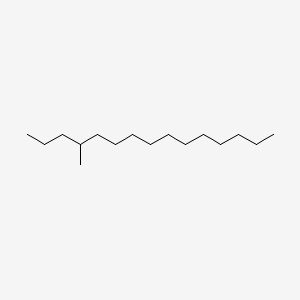
N-(2-Aminoéthyl)nicotinamide
Vue d'ensemble
Description
Nicotinamide, a form of vitamin B3 or niacin, is a precursor to nicotinamide adenine dinucleotide (NAD+), an essential molecule in cellular metabolism and enzyme reactions. "N-(2-Aminoethyl)nicotinamide" refers to a derivative of nicotinamide, modified with an aminoethyl group. This modification potentially alters its chemical and physical properties, making it a subject of interest for its unique characteristics and applications in various scientific fields.
Synthesis Analysis
The synthesis of nicotinamide derivatives involves various chemical reactions, often aiming to modify the molecule to alter its properties or enhance its activity. For instance, the synthesis of fluorescent analogs of nicotinamide adenine dinucleotide, involving reactions with chloroacetaldehyde, demonstrates the feasibility of modifying nicotinamide to obtain derivatives with specific desired properties (Barrio, Secrist, & Leonard, 1972). Similarly, research on nicotinamide derivatives as inhibitors indicates the synthesis of compounds through various chemical pathways, showing the diverse chemical reactivity and potential for creating targeted molecules (Policarpo et al., 2019).
Molecular Structure Analysis
The molecular structure of nicotinamide derivatives, including "N-(2-Aminoethyl)nicotinamide", plays a crucial role in their chemical behavior and interaction with biological systems. Structural analyses, such as X-ray crystallography, have provided insights into the arrangement of atoms and the spatial configuration of nicotinamide-related compounds, influencing their reactivity and binding to enzymes or receptors (D'Angelo et al., 2000).
Chemical Reactions and Properties
Nicotinamide and its derivatives participate in a variety of chemical reactions, reflecting their versatility and reactivity. For instance, the conversion of nicotinamide to N-methyl-2-pyridone derivatives through methylation and oxidation showcases the potential for chemical transformations that alter the molecule's properties and applications (Holman & Wiegand, 1948).
Physical Properties Analysis
The physical properties of nicotinamide derivatives, such as solubility, melting point, and stability, are essential for their practical application in various fields. These properties can be significantly influenced by the specific molecular structure and substituents of the derivative .
Chemical Properties Analysis
Nicotinamide derivatives exhibit a range of chemical properties, including redox reactions, interaction with metal ions, and participation in enzymatic processes. These properties are crucial for their role in biological systems and their potential therapeutic applications. For example, the interaction of nicotinamide derivatives with enzymes like nicotinamide N-methyltransferase highlights their importance in metabolic regulation and the potential for targeting specific biochemical pathways for therapeutic purposes (Aksoy, Szumlanski, & Weinshilboum, 1994).
Applications De Recherche Scientifique
Propriétés antibactériennes et anti-biofilm
Les dérivés de la nicotinamide, y compris la N-(2-aminoéthyl)nicotinamide, ont été étudiés pour leurs propriétés antibactériennes et anti-biofilm {svg_1}. Ces composés ont montré des résultats prometteurs contre diverses bactéries, notamment des bactéries Gram-positives comme S. aureus et Enterococcus faecalis, et des bactéries Gram-négatives comme E. coli et P. aeruginosa {svg_2}.
Analyses computationnelles
La this compound et ses dérivés ont été étudiés de manière computationnelle {svg_3}. Ces études impliquent l'utilisation de techniques spectrales et d'optimisation à différents niveaux pour examiner les propriétés électroniques de ces composés {svg_4}.
Propriétés antioxydantes
La niacinamide, également connue sous le nom de vitamine B3 et composante du nicotinamide adénine dinucléotide (NAD), a été associée à des rapports NADP/NADPH plus faibles {svg_5}. Cela suggère que son administration pourrait diminuer l'expression et l'activité de la NADPH oxydase, exhibant ainsi des propriétés antioxydantes {svg_6}.
Réparation de l'ADN et réponses au stress
La niacinamide joue un rôle documenté dans la réparation de l'ADN et les réponses au stress cellulaire {svg_7}. Cela pourrait expliquer son rôle dans la longévité cellulaire et l'amélioration de la santé {svg_8}.
Applications thérapeutiques
D'un point de vue thérapeutique, les propriétés intrinsèques de la niacinamide peuvent être appliquées à la gestion de l'acné vulgaris, du mélasma et du psoriasis {svg_9}.
Applications cosméceutiques
La niacinamide a été largement utilisée comme ingrédient anti-âge polyvalent dans les produits de soin de la peau {svg_10}. Il a été démontré qu'elle réduisait significativement le stress oxydatif cutané, l'inflammation et la pigmentation {svg_11}.
Mécanisme D'action
Biochemical Pathways
N-(2-Aminoethyl)nicotinamide is likely involved in the biochemical pathways of nicotinamide, a form of vitamin B3 . All components of vitamin B3 are precursors to the nicotinamide-derived redox cofactor, nicotinamide adenine dinucleotide (NAD), its reduced form NADH, its phosphate parent NADP, and the reduced form NADPH, collectively referred to as NAD(P)(H) . Pyridones, which are oxidation products of nicotinamide, its methylated form, and its ribosylated form, are often included in metabolomics measurements and associated with pathological outcomes in acute kidney injury (AKI) .
Pharmacokinetics
It is known that the concentrations of nicotinamide, a related compound, in tumors parallel those in the plasma after a short lag . Tumor nicotinamide adenine dinucleotide (NAD) concentrations were elevated by factors of 1.5 and 1.8 following doses of 100 and 500 mg/kg nicotinamide, respectively .
Propriétés
IUPAC Name |
N-(2-aminoethyl)pyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O/c9-3-5-11-8(12)7-2-1-4-10-6-7/h1-2,4,6H,3,5,9H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTIXFTKDETURTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)NCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70239865 | |
| Record name | SG 1842 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70239865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
939-53-7 | |
| Record name | SG 1842 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000939537 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SG 1842 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70239865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(2-aminoethyl)pyridine-3-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![8-Chloro-7-[2-(4-methoxyphenyl)-2-oxoethyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B1194746.png)
![N-[(4-methyl-5-phenyldiazenyl-2-imidazolylidene)amino]aniline](/img/structure/B1194747.png)
